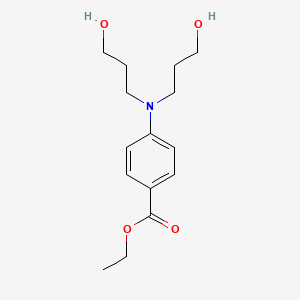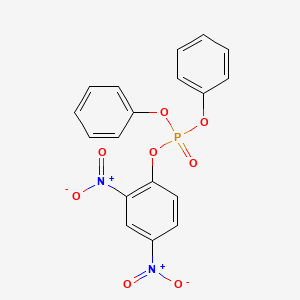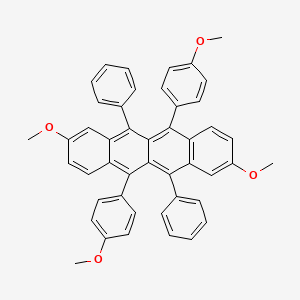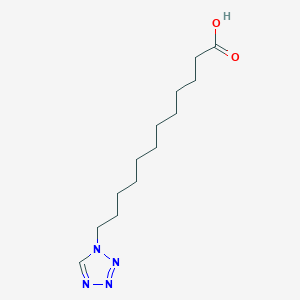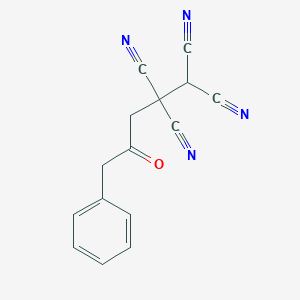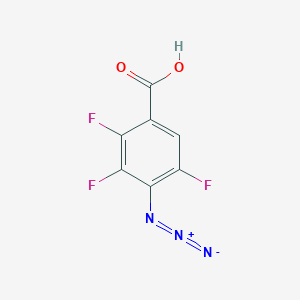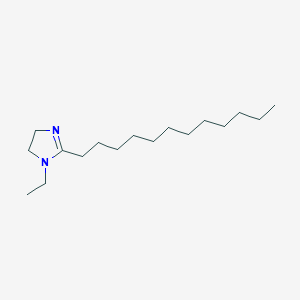
2-Dodecyl-1-ethyl-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dodecyl-1-ethyl-4,5-dihydro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This specific compound is characterized by the presence of a dodecyl (12-carbon) chain and an ethyl group attached to the imidazole ring, making it a unique and versatile molecule with various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-1-ethyl-4,5-dihydro-1H-imidazole can be achieved through several methods, including:
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions to form the imidazole ring.
Cyclization of Amido-Nitriles: This method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Dodecyl-1-ethyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Dodecyl-1-ethyl-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Dodecyl-1-ethyl-4,5-dihydro-1H-imidazole involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it an effective ligand in catalytic processes. Additionally, its hydrophobic dodecyl chain allows it to interact with lipid membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Heptadecyl-4,5-dihydro-1H-imidazole: Similar structure with a heptadecyl chain instead of a dodecyl chain.
2-Benzyl-4,5-dihydro-1H-imidazole: Contains a benzyl group instead of a dodecyl chain.
Uniqueness
2-Dodecyl-1-ethyl-4,5-dihydro-1H-imidazole is unique due to its specific combination of a dodecyl chain and an ethyl group, which imparts distinct physicochemical properties and biological activities. Its long hydrophobic chain enhances its interaction with lipid membranes, making it particularly effective in applications requiring amphiphilic properties .
Properties
CAS No. |
114289-16-6 |
|---|---|
Molecular Formula |
C17H34N2 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
2-dodecyl-1-ethyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C17H34N2/c1-3-5-6-7-8-9-10-11-12-13-14-17-18-15-16-19(17)4-2/h3-16H2,1-2H3 |
InChI Key |
QFGCJUXQVRMUDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=NCCN1CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


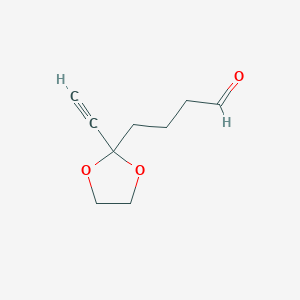
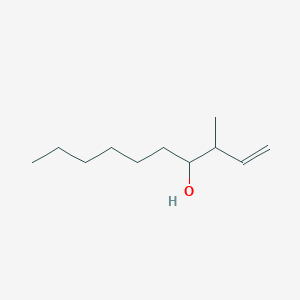

![2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile](/img/structure/B14296046.png)
